molecular formula C20H21NO6 B14660603 Acetonitrile;benzene-1,4-diol CAS No. 51528-69-9

Acetonitrile;benzene-1,4-diol

Cat. No.: B14660603
CAS No.: 51528-69-9
M. Wt: 371.4 g/mol
InChI Key: RFNMJUSUEIXCCC-UHFFFAOYSA-N
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Description

Acetonitrile;benzene-1,4-diol is a molecular compound with the CAS Number 1786-26-1 and a molecular formula of C8H9NO2 . This complex is formed between acetonitrile, a versatile polar aprotic solvent, and benzene-1,4-diol (commonly known as hydroquinone), a key phenolic compound . Its defined molecular structure makes it a subject of interest in specialized scientific research. In the field of materials science, the benzene-1,4-diol component is known for its ability to form charge-transfer complexes, which are crucial for developing new organic semiconductors and optoelectronic materials . Furthermore, computational studies using density functional theory (DFT) suggest that derivatives of benzene-1,4-diol exhibit promising properties as corrosion inhibitors for ferrous and copper metal surfaces, functioning through adsorption mechanisms . From a practical research standpoint, the NIST Solubility Database provides critical phase diagram data for the acetonitrile and benzene-1,4-diol system, which is essential for process design and optimization in chemical synthesis and purification . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, cosmetic, or any personal use. Researchers should consult the relevant Safety Data Sheets for safe handling procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51528-69-9

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

acetonitrile;benzene-1,4-diol

InChI

InChI=1S/3C6H6O2.C2H3N/c3*7-5-1-2-6(8)4-3-5;1-2-3/h3*1-4,7-8H;1H3

InChI Key

RFNMJUSUEIXCCC-UHFFFAOYSA-N

Canonical SMILES

CC#N.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O

Origin of Product

United States

Synthesis and Crystallization Methodologies for Acetonitrile Hydroquinone Inclusion Complexes

Controlled Crystallization Techniques for Clathrate Formation

The successful formation of acetonitrile-hydroquinone inclusion complexes, a type of clathrate, is highly dependent on the crystallization technique employed. These techniques aim to facilitate the self-assembly of the hydroquinone (B1673460) host lattice around the acetonitrile (B52724) guest molecules. While various methods can be utilized for co-crystal formation, slow evaporation from a solution containing both components is a commonly implied method for obtaining high-quality crystals suitable for structural analysis.

The general principle involves dissolving hydroquinone in a suitable solvent, followed by the introduction of acetonitrile. The subsequent slow evaporation of the solvent encourages the gradual self-assembly of the host-guest complex. The stoichiometry of the resulting clathrate is typically three hydroquinone molecules for every one acetonitrile molecule (3:1).

Several crystallization techniques are broadly applicable to the formation of such inclusion compounds, each offering distinct advantages:

Slow Evaporation: This is the most straightforward method, where a solution of the host and guest is allowed to stand undisturbed, permitting the solvent to evaporate slowly. This gradual increase in concentration promotes the formation of well-ordered crystals.

Solvent Diffusion (Layering): In this technique, a solution of hydroquinone in a "good" solvent is carefully layered with a "poor" solvent in which acetonitrile is dissolved. The slow diffusion at the interface of the two solvents induces crystallization.

Vapor Diffusion: A concentrated solution of hydroquinone is placed in a sealed container with a reservoir of a volatile solvent in which hydroquinone is less soluble, but which is miscible with the initial solvent and contains acetonitrile. The vapor of the volatile solvent slowly diffuses into the hydroquinone solution, reducing its solubility and promoting crystallization of the inclusion complex.

The choice of technique and the specific parameters, such as temperature and solvent system, are crucial for obtaining crystals of the desired size and quality.

Influence of Solvent Environment on Inclusion Complex Assembly

The solvent environment plays a pivotal role in the assembly of acetonitrile-hydroquinone inclusion complexes. The solvent must not only dissolve both the host and guest molecules but also facilitate the specific intermolecular interactions required for clathrate formation. The ideal solvent should not compete with the guest molecule for inclusion within the hydroquinone lattice.

Acetonitrile itself can act as both the guest and a component of the solvent system. Crystallization directly from an acetonitrile solution of hydroquinone can lead to the formation of the desired inclusion complex. However, the use of co-solvents can offer greater control over the crystallization process.

The polarity and hydrogen-bonding capabilities of the solvent are critical factors. Solvents that can form strong hydrogen bonds with hydroquinone may hinder the formation of the host lattice. Conversely, non-polar or weakly interacting solvents can promote the association of hydroquinone molecules through hydrogen bonding, creating the cavities necessary for acetonitrile inclusion.

Table 1: Potential Solvents and Their Expected Influence on Crystallization

SolventPolarityHydrogen Bonding CapabilityExpected Influence on Clathrate Formation
AcetonitrilePolar aproticWeak acceptorCan act as both guest and solvent, directly yielding the complex.
WaterPolar proticStrong donor and acceptorMay compete with hydroquinone's self-assembly, potentially hindering clathrate formation.
EthanolPolar proticStrong donor and acceptorSimilar to water, may disrupt the necessary hydroquinone network.
TolueneNon-polarNoneCan be a good co-solvent to control solubility and promote host-guest interactions.
AcetonePolar aproticAcceptorMay potentially compete for inclusion or interact with hydroquinone, but less likely to disrupt the primary hydrogen bonding network compared to protic solvents.

Preparation and Characterization of Deuterated Analogs for Advanced Studies

The synthesis of deuterated analogs of the acetonitrile-hydroquinone complex is essential for various advanced analytical techniques, particularly neutron diffraction and certain NMR spectroscopy experiments. These studies can provide detailed insights into the dynamics of the guest molecule within the host cavity and the precise nature of host-guest interactions.

The preparation of the deuterated complex can be approached by synthesizing the deuterated forms of the individual components, acetonitrile-d3 (B32919) (CD3CN) and hydroquinone-d4 (B142491) (C6D4(OD)2), followed by co-crystallization.

Synthesis of Acetonitrile-d3: Deuterated acetonitrile is commercially available but can also be synthesized. A common laboratory method involves the dehydration of deuterated acetamide (B32628) (CD3CONH2) using a suitable dehydrating agent like phosphorus pentoxide.

Synthesis of Deuterated Hydroquinone: The deuteration of hydroquinone can be achieved through hydrogen-deuterium (H-D) exchange reactions. This typically involves heating hydroquinone in the presence of a deuterium (B1214612) source, such as deuterium oxide (D2O), often with an acid or metal catalyst to facilitate the exchange of the aromatic and hydroxyl protons with deuterium. For example, heating hydroquinone in D2O with a catalyst like platinum on carbon (Pt/C) can lead to the exchange of the ring hydrogens. The hydroxyl protons are readily exchanged by dissolution in D2O.

Characterization of the Deuterated Complex: Once the deuterated components are obtained, the deuterated acetonitrile-hydroquinone inclusion complex can be prepared using the crystallization techniques described in section 2.1.

The characterization of both the deuterated and non-deuterated complexes relies on a suite of analytical methods:

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional structure of the inclusion complex, including the arrangement of the hydroquinone host lattice and the position and orientation of the encapsulated acetonitrile molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment and dynamics of both the host and guest molecules. For the deuterated analog, 2H NMR can be particularly insightful for studying the motion of the acetonitrile guest.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to probe the vibrational modes of the host and guest molecules. Changes in the vibrational frequencies upon complexation can provide evidence of host-guest interactions. For instance, shifts in the C≡N stretching frequency of acetonitrile can indicate its inclusion within the hydroquinone cavity.

Table 2: Key Characterization Techniques and Expected Observations

TechniqueSampleExpected Observations
Single-Crystal XRDAcetonitrile;benzene-1,4-diol (B12442567)Determination of the 3:1 host-guest stoichiometry, lattice parameters, and the precise geometry of the inclusion complex.
Solid-State 13C NMRAcetonitrile;benzene-1,4-diolDistinct signals for the carbon atoms of the hydroquinone host and the encapsulated acetonitrile guest, with potential chemical shift changes upon inclusion.
Solid-State 2H NMRAcetonitrile-d3;benzene-1,4-diol-d6Provides detailed information on the rotational and reorientational dynamics of the deuterated acetonitrile molecule within the clathrate cage.
FTIR SpectroscopyThis compoundShifts in the O-H stretching vibrations of hydroquinone due to the formation of the host lattice. A shift in the C≡N stretching vibration of acetonitrile upon inclusion.

Advanced Structural Characterization of Hydroquinone Acetonitrile Clathrates

Single-Crystal X-ray Diffraction Analysis of Clathrate Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For the hydroquinone-acetonitrile clathrate, this technique has provided precise details regarding the host lattice and the arrangement of the guest molecules.

The β-hydroquinone host lattice can crystallize into three different types depending on the nature of the guest molecule. While Type I clathrates (e.g., with noble gas guests) belong to the R-3 space group and Type II clathrates (e.g., with methanol) belong to the R3 space group, the hydroquinone-acetonitrile clathrate is a Type III structure. aps.org X-ray diffraction studies have definitively identified its crystal system as trigonal with the space group P3. rsc.org

This reduction in symmetry from the more common rhombohedral lattices (R3) to the trigonal P3 space group is a direct consequence of the specific ordering of the polar acetonitrile (B52724) guest molecules within the host cavities. rsc.org The lattice parameters for the hydroquinone-acetonitrile clathrate have been determined with high precision.

Table 1: Crystallographic Data for Hydroquinone-Acetonitrile Clathrate

Parameter Value Reference
Crystal System Trigonal rsc.org
Space Group P3 rsc.org
a (Å) 16.003(2) mdpi.comhpmpc.org
c (Å) 6.245(2) mdpi.comhpmpc.org

A key finding from X-ray diffraction analysis is the precise arrangement of the acetonitrile guest molecules. mdpi.com The unit cell contains three symmetry-independent acetonitrile molecules, each fitting snugly within the clathration cavities. rsc.orgmdpi.com These guest molecules exhibit a specific orientational ordering where their dipole moments form chains arranged in a triangular array. nih.gov The most notable feature of this arrangement is that one of the three guest molecules is aligned in the opposite direction to the other two along the c-axis. rsc.orgmdpi.comhpmpc.org This anti-parallel alignment is a distinguishing characteristic of the Type III clathrate structure and is responsible for the reduction in lattice symmetry. rsc.orgmdpi.com

The host lattice of the hydroquinone-acetonitrile clathrate is described as pseudo-rhombohedral. mdpi.comhpmpc.org This terminology reflects that while the true symmetry is trigonal (P3), the underlying framework of hydroquinone (B1673460) molecules closely resembles the rhombohedral (R3) structure of Type II clathrates. mdpi.comhpmpc.org The departure from idealized rhombohedral symmetry is a direct result of the specific, ordered, and anti-parallel arrangement of the acetonitrile guests, which removes the three-fold rotational symmetry that would be present if all guest molecules were oriented in the same direction. mdpi.comhpmpc.org

Neutron Diffraction Studies for Atomic Positions and Anisotropic Thermal Parameters

While X-ray diffraction is powerful, its ability to precisely locate hydrogen atoms is limited because X-rays scatter from electrons. Neutron diffraction is a complementary technique that overcomes this limitation, as neutrons scatter from atomic nuclei. mdpi.com This makes it an invaluable tool for accurately determining the positions of hydrogen atoms, which is crucial for understanding the hydrogen-bonding network that defines the hydroquinone host lattice. mdpi.com

A neutron diffraction study of the hydroquinone-acetonitrile clathrate would provide highly accurate positions for all atoms, including the hydrogen atoms on both the hydroquinone host and the acetonitrile guest. This would allow for a detailed analysis of the host-guest interactions and the geometry of the O-H···O hydrogen bonds that form the cage structure. Furthermore, neutron diffraction data can be used to determine anisotropic thermal parameters, which describe the vibrational motion of each atom in three dimensions. This information reveals the dynamics of the host lattice and the degree of motional freedom of the guest molecule within its cavity. figshare.com

Spectroscopic Investigations of Solid-State Structures

Spectroscopic methods provide information about the local environment and dynamic behavior of molecules within the solid state, complementing the static picture provided by diffraction techniques.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local environment and motion of atomic nuclei. For the hydroquinone-acetonitrile clathrate, solid-state NMR studies have been instrumental in probing the dynamics of the entrapped acetonitrile molecules. nih.gov

Investigations have revealed that the three symmetry-independent acetonitrile guest molecules exhibit distinct dynamic behaviors. nih.gov Specifically, solid-state NMR has shown that the methyl groups of the guest molecules have two slightly different frequencies of rotation over a wide temperature range. nih.gov Molecular dynamics simulations based on these findings suggest that this difference in rotational frequency arises from subtle variations in the local environments of the three guest molecules, even between the two molecules that are oriented in the same direction. nih.gov This demonstrates that solid-state NMR can detect fine details of guest dynamics that are averaged out in diffraction experiments, providing a more complete understanding of the clathrate's behavior. nih.govnih.gov

Inelastic Neutron Scattering for Vibrational and Rotational Modes

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for investigating the dynamics of materials at the atomic and molecular level. It is particularly sensitive to the motions of hydrogen atoms due to the large incoherent scattering cross-section of the proton. This makes INS an ideal tool for probing the vibrational and rotational dynamics of the hydrogen-rich acetonitrile (CH₃CN) guest molecules within the hydroquinone (benzene-1,4-diol) clathrate cages. While specific experimental INS spectra for the acetonitrile-hydroquinone system are not extensively published, the principles of the technique and computational studies provide a clear picture of the insights that can be gained.

The primary application of INS in this context is to characterize the complete spectrum of motions of the encapsulated acetonitrile. This includes both the internal vibrational modes of the molecule and the external modes that describe its motion within the host cavity.

Key insights derivable from INS include:

Internal Vibrational Modes: All 3N-6 vibrational modes of the acetonitrile molecule are, in principle, observable with INS, as there are no selection rules like in infrared or Raman spectroscopy. Modes involving significant hydrogen displacement, such as the methyl (CH₃) group's symmetric and asymmetric stretching and deformation modes, would produce strong signals in the INS spectrum.

Rotational and Librational Modes: INS can detect the rotational motion of the methyl group and the librational (hindered rotational) motion of the entire acetonitrile molecule within the cage. Molecular dynamics simulations have suggested that the dynamics of the acetonitrile methyl groups are complex. aps.org The hydroquinone-acetonitrile clathrate contains three crystallographically inequivalent guest molecules; one is oriented with its dipole moment parallel to the crystallographic c-axis, while the other two are antiparallel. aps.org Computational studies indicate that these distinct environments lead to slightly different frequencies of rotation for the methyl groups. aps.org

Translational "Rattling" Modes: At low frequencies (low energy transfer), INS can probe the translational, or "rattling," modes of the guest molecule. This motion corresponds to the entire acetonitrile molecule moving as a single unit within its cage, providing direct information about the size of the potential well and the strength of the host-guest interactions.

The vibrational modes of acetonitrile that are expected to be most prominent in an INS spectrum are detailed in the table below.

SymmetryMode No.Approximate Type of ModeFrequency (cm⁻¹)
a₁ν₁CH₃ symmetric stretch2954
a₁ν₂C≡N stretch2267
a₁ν₃CH₃ symmetric deformation1385
a₁ν₄C-C stretch920
eν₅CH₃ degenerate stretch3009
eν₆CH₃ degenerate deformation1448
eν₇CH₃ rock1041
eν₈C-C≡N bend362

Frequencies are for the gaseous phase and serve as a reference. nist.gov Encapsulation within the clathrate is expected to cause minor shifts.

Raman Spectroscopy for Structural Transitions and Interactions

Raman spectroscopy is a versatile, non-destructive technique that provides detailed information on the vibrational modes of molecules and crystal lattices. It is exceptionally useful for studying hydroquinone clathrates as it can simultaneously probe the structure of the host framework and the state of the encapsulated guest molecule, revealing key details about structural transitions and host-guest interactions.

The formation of the acetonitrile-hydroquinone clathrate involves a significant structural rearrangement of the host material from its stable, non-porous α-polymorph to the cage-like β-polymorph. This phase transition is readily monitored by Raman spectroscopy. Studies on various hydroquinone clathrates have established clear spectral markers that differentiate the α- and β-forms. researchgate.netacs.org

Key spectral changes indicating the α → β structural transition include:

C-H Bending Modes: In the spectrum of pure α-hydroquinone, the C-H bending region often displays two distinct peaks around 1160 cm⁻¹ and 1169 cm⁻¹. Upon formation of the β-hydroquinone clathrate, these peaks typically coalesce into a single, broader band. researchgate.net

C-O and C-C Stretching Modes: A band observed around 1257 cm⁻¹ in α-hydroquinone, attributed to coupled C-O and C-C stretching modes, often experiences a shift to a higher frequency (around 1260 cm⁻¹) in the β-clathrate form. researchgate.net

Ring Breathing Modes: The relative intensities of the benzene (B151609) ring modes can also change. For instance, a band around 1611 cm⁻¹ is typically the most intense in this spectral region for α-hydroquinone, but its intensity is significantly reduced in the β-form. acs.org

Beyond confirming the structural transition of the host, Raman spectroscopy also detects the vibrational modes of the guest acetonitrile molecule. The confinement of acetonitrile within the clathrate cages influences its vibrational frequencies compared to the pure liquid or gaseous state. These shifts are direct reporters on the host-guest interactions. For example, the prominent C≡N stretching mode (around 2249 cm⁻¹ in liquid) and the C-C stretching mode (around 918 cm⁻¹ in liquid) of acetonitrile are sensitive to the local environment. nist.gov Changes in their position and bandwidth upon enclathration can be interpreted in terms of the physical confinement and weak van der Waals forces exerted by the hydroquinone cage.

Vibrational Modeα-Hydroquinone (cm⁻¹)β-Hydroquinone Clathrate (cm⁻¹)Acetonitrile Guest (liquid, cm⁻¹)Comment
C-H Bend~1160, ~1169 (split)~1163 (single)-Key indicator of α to β transition. researchgate.net
C-O / C-C Stretch~1257~1260-Host lattice mode shifts upon clathrate formation. researchgate.net
C-C Stretch-(Expected ~918)918Guest mode, sensitive to host-guest interaction. nist.gov
C≡N Stretch-(Expected ~2249)2249Guest mode, sensitive to host-guest interaction. nist.gov

Note: Wavenumbers for β-Hydroquinone are based on typical values observed for other guest clathrates and may vary slightly for the acetonitrile system.

Intermolecular Interactions and Guest Dynamics Within the Hydroquinone Acetonitrile System

Host-Guest Interaction Energies and Potentials

The stability and structure of the hydroquinone-acetonitrile clathrate are dictated by a delicate balance of forces between the host hydroquinone (B1673460) molecules, the guest acetonitrile (B52724) molecules, and the interactions between the host and guest.

Quantification of Pairwise Intermolecular Interaction Energies

The forces within organic clathrates like the hydroquinone-acetonitrile system are primarily governed by strong intermolecular interactions within the host framework, supplemented by more subtle interactions between the guest molecules and the surrounding host structure. researchgate.netau.dkacs.org Studies have quantified the pairwise intermolecular interaction energies for the hydroquinone-acetonitrile clathrate at pressures up to 14.1(4) GPa. researchgate.netau.dkacs.org Although the host-guest interactions are modest in magnitude compared to host-host interactions, they play a crucial role. acs.org The guest molecules provide a templating effect, directing structural rearrangements under high pressure and leading to new host structures that differ from the unsolvated form. au.dkacs.org The inclusion of acetonitrile guest molecules is significant in stabilizing the geometry of the host structure. researchgate.net

Below is a table summarizing the key interaction contributions in the hydroquinone-acetonitrile clathrate.

Interaction Type Relative Magnitude Role in Clathrate Structure
Host-Host Dominant Governs the primary lattice energy and framework integrity.

| Host-Guest | Modest | Stabilizes the host geometry and directs high-pressure structural changes. |

Dynamics of Acetonitrile Guest Molecules within Hydroquinone Cavities

Molecular dynamics simulations have shed light on the behavior of acetonitrile molecules trapped within the hydroquinone cavities. These guest molecules are not static but exhibit complex rotational and orientational dynamics. rsc.orgnih.gov

Methyl Group Rotational Frequencies and Orientational Preferences

Within the unit cell of the hydroquinone-acetonitrile clathrate, there are three distinct acetonitrile molecules. rsc.orgnih.gov One molecule is oriented with its dipole parallel to the crystallographic c-axis, while the other two are oriented in an antiparallel fashion. rsc.orgnih.gov Experimental studies have observed two slightly different rotational frequencies for the methyl groups of these guest molecules over a broad temperature range. rsc.orgnih.gov

Molecular dynamics simulations have assigned these frequencies to specific molecular orientations. rsc.orgnih.gov Counterintuitively, the simulations suggest that the molecule exhibiting the lower rotational frequency is one of the two that are oriented in the same way (antiparallel to the c-axis). rsc.orgnih.gov

The table below details the orientational arrangement of the guest molecules.

Acetonitrile Molecule Orientation Relative to c-axis Number of Molecules
Type 1 Parallel 1

Environmental Influences on Guest Dynamical Behavior within the Crystal Lattice

The differing dynamical behavior among the three inequivalent acetonitrile guest molecules arises from subtle differences in their local environments within the crystal lattice. rsc.orgnih.gov Even though two of the molecules share the same general orientation, minor variations in the non-bonded interactions with the surrounding hydroquinone cage lead to distinct rotational frequencies of their methyl groups. rsc.orgnih.gov This highlights that the dynamics of the guest molecule are highly sensitive to the specific topology and electrostatic environment of the cavity in which it is confined. rsc.orgnih.gov The compression of the hydroquinone-acetonitrile structure under pressure is isotropic, indicating that the guest molecule influences how the host framework responds to external stress. au.dkacs.org

Pressure-Induced Structural Rearrangements and Phase Transitions

The application of high pressure to the hydroquinone-acetonitrile clathrate serves as a method for probing the intermolecular potentials and energy landscape of this supramolecular assembly. acs.orgau.dk Studies conducted at pressures up to 14.1(4) GPa show that the system undergoes reversible, pressure-induced phase transitions. acs.orgau.dkresearchgate.net These transitions are characterized by a tilting of the host framework, which results in the formation of skewed cavity channels and a break in the 3-fold rotational symmetry. acs.orgau.dk In contrast, the guest-free β-form of hydroquinone undergoes an irreversible phase transition to the nonporous α-form at a much lower pressure of around 0.4 GPa, highlighting the critical role of the guest molecule in the clathrate's high-pressure behavior. nih.gov

Analysis of Isotropic and Anisotropic Compression Behavior

The response of the hydroquinone-acetonitrile clathrate to pressure is notably uniform. Analysis of its compression reveals that the structure compresses isotropically, meaning it contracts evenly in all directions as pressure increases. acs.orgau.dk This behavior is directly influenced by the nature of the guest molecule. For comparison, when methanol (B129727) is the guest molecule within the hydroquinone clathrate, the system exhibits anisotropic compression, demonstrating that the specific identity of the guest has significant implications for the structural response to pressure. acs.orgau.dkresearchgate.net

Comparison of Compression Behavior in Hydroquinone Clathrates
Guest MoleculeCompression BehaviorMaximum Pressure StudiedReference
AcetonitrileIsotropic14.1(4) GPa acs.orgau.dk
MethanolAnisotropic8.6(2) GPa acs.orgau.dk

Templating Effects of Guest Molecules on High-Pressure Host Structures

Guest molecules within the hydroquinone framework exert a significant templating effect on the resulting high-pressure structures. acs.orgau.dk In the absence of a guest, applying a small amount of pressure causes the β-hydroquinone apohost to transform into the denser α-hydroquinone structure. acs.orgau.dkresearchgate.net However, when acetonitrile molecules are enclathrated, they direct the high-pressure structural rearrangements, leading to the formation of new and different host structures. acs.orgau.dkresearchgate.net This templating effect occurs even though the host-guest interactions are of a comparably modest magnitude compared to the host-host interactions. acs.orgau.dk The size and alignment of the acetonitrile molecule within the host cavity are believed to influence the lower pressure at which these transitions occur compared to other systems. researchgate.net This demonstrates that the guest molecules are crucial in determining the structural pathways of the phase transitions under high pressure. acs.orgnih.gov

Role of Hydrogen Bonding in Supramolecular Architecture

The supramolecular architecture of the hydroquinone-acetonitrile system is predominantly controlled by the strong intermolecular interactions within the host framework. acs.orgresearchgate.net The primary forces governing the structure are the O-H---O hydrogen bonds that form an extensive network between the hydroquinone molecules. acs.orgau.dk These host-host interactions have a contribution to the total lattice energy that is an order of magnitude larger than the more subtle host-guest interactions. acs.orgau.dkresearchgate.net

While the host-host hydrogen bonding network is dominant, it is also the component that becomes increasingly unfavorable as pressure increases, ultimately driving the phase transitions. acs.orgau.dkresearchgate.net The electrostatic complementarity between molecules is a key factor that governs the hydrogen bonding patterns within such molecular crystals. rsc.org In the specific case of the hydroquinone-acetonitrile clathrate, the crystal structure is classified as Type III with a P3 space group. nih.govrsc.org This arrangement features three symmetry-independent acetonitrile molecules within the cavities, where one guest molecule is aligned in the opposite direction to the other two. rsc.org This intricate arrangement is stabilized within the robust, hydrogen-bonded supramolecular framework of the hydroquinone host.

Relative Contribution of Interactions to Lattice Energy in Hydroquinone Clathrates
Interaction TypeRelative Energy ContributionRole in Phase TransitionReference
Host-Host (O-H---O Hydrogen Bonding)High (Order of magnitude greater than Host-Guest)Becomes less favorable with pressure, driving the transition acs.orgau.dk
Host-GuestLow (Modest in magnitude)Directs the structural rearrangement (Templating effect) acs.orgau.dk

Thermodynamic and Mechanistic Investigations of Acetonitrile Hydroquinone Interactions

Electrochemical Oxidation Mechanisms of Benzene-1,4-diol (B12442567) in Acetonitrile (B52724) Solutions

The electrochemical oxidation of benzene-1,4-diol (hydroquinone) in acetonitrile is a complex process involving coupled electron and proton transfers. The mechanism of this reaction is highly sensitive to the surrounding chemical environment, particularly the presence of acidic or basic species.

In a neutral aprotic medium like acetonitrile, the oxidation of hydroquinone (B1673460) typically proceeds through an ECE (Electron-Chemical-Electron) mechanism. This involves an initial electron transfer from the hydroquinone molecule, followed by a chemical step (proton transfer), and then a second electron transfer. The bielectronic oxidation of hydroquinone in acetonitrile is characterized as an ECE mechanism where the two electron transfers are linked by the acid dissociation of the cation radical formed after the first electron transfer.

However, the mechanism can shift from ECE to a DISP2 mechanism in the presence of a strong acid. The DISP2 mechanism involves a disproportionation reaction of an intermediate species. This transition is facilitated by the stabilization of the radical cation generated in the initial oxidation step by the acidic environment. Distinguishing between ECE and DISP1 (a related mechanism) can be challenging, but careful analysis of voltammetric wave shapes at varying concentrations of the supporting electrolyte can help in their discrimination.

The oxidation pathway of hydroquinone in acetonitrile is significantly influenced by both acidic and basic conditions.

Acidic Conditions: In the presence of a strong acid, the oxidation mechanism can transition from ECE to DISP2. The stabilization of the initially formed radical cation by the acid allows for this change in the reaction pathway. A reversible two-electron wave for hydroquinone oxidation is typically observed only in the presence of strong acids.

Basic Conditions: The presence of both weak and strong hydrogen bond acceptors, such as dimethylsulfoxide and the acetate (B1210297) ion, also alters the oxidation mechanism. Under these conditions, the oxidation potential becomes less anodic. This is attributed to the formation of association complexes where proton transfer can occur following the initial electron transfer. The oxidation wave observed in the presence of proton donors is often due to the hydroquinone associated with the conjugate base of that donor. Studies using cyclic voltammetry have shown that the interaction between hydroquinone and acetate ions in acetonitrile leads to this associative behavior.

The following table summarizes the key mechanistic pathways observed under different conditions:

ConditionPredominant MechanismKey Intermediates/Complexes
Neutral Aprotic (Acetonitrile)ECEHydroquinone radical cation
Strong AcidDISP2Stabilized hydroquinone radical cation
Basic (e.g., Acetate)ECE with facilitated proton transferHydroquinone-base association complexes

Thermal Dissociation and Stability of Hydroquinone Clathrates with Acetonitrile

Hydroquinone is known to form crystalline inclusion compounds called clathrates, where guest molecules are trapped within the host lattice of hydroquinone molecules. Acetonitrile can act as a guest molecule in these structures.

The β-hydroquinone-acetonitrile clathrate consists of three symmetry-independent acetonitrile molecules housed within the cavities of a pseudo-rhombohedral host lattice. One of these guest molecules is aligned in the opposite direction to the other two. Molecular dynamics simulations have been employed to study the dynamics of the acetonitrile methyl groups within these clathrates. These simulations suggest that subtle differences in the molecular environments lead to different dynamical behaviors, with one of the two molecules oriented in the same direction exhibiting a lower frequency of rotation.

Upon heating, hydroquinone clathrates undergo thermal dissociation, releasing the guest molecules. This process is often followed by a solid-solid phase transformation of the hydroquinone host lattice from the β-form (which forms the clathrate) to the more stable α-form. The dissociation temperature is dependent on the nature of the guest molecule. For example, studies on other hydroquinone clathrates have shown that the release of guest molecules like methane (B114726) occurs in the 360–380 K range, with the transformation to the α-hydroquinone phase happening around 380–385 K. The thermal decomposition is driven by lattice distortion. At 345 K, the acetonitrile-hydroquinone clathrate undergoes a phase transition from a partially disordered antiferroelectric to a ferrielectric arrangement.

Solubility Studies and Phase Equilibria in Acetonitrile-Based Co-crystal Systems

The solubility of hydroquinone in acetonitrile is a key parameter in understanding the phase equilibria of this system. Experimental data on the solid-liquid phase diagram for the acetonitrile and benzene-1,4-diol system shows a eutectic point at -44.5 °C (228.7 K) at a mole fraction of hydroquinone of 0.975.

Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients, including their solubility. By forming co-crystals, which are crystalline solids composed of two or more different molecules in the same crystal lattice, the solubility and dissolution rate of poorly soluble compounds can be enhanced. While specific studies on acetonitrile-hydroquinone co-crystals are not detailed in the provided search results, the principles of co-crystallization suggest that forming such structures could modulate the solubility of hydroquinone in acetonitrile.

The following table presents the reported melting points for pure hydroquinone and the eutectic temperature of the hydroquinone-acetonitrile system.

Substance/SystemTemperature (°C)Temperature (K)
Melting Point of Benzene-1,4-diol170.3443.5
Eutectic Point of Acetonitrile-Benzene-1,4-diol System-44.5228.7

Kinetic Studies of Chemical Processes in Acetonitrile Media relevant to Hydroquinone

Kinetic studies of hydroquinone in acetonitrile have largely focused on its electrochemical oxidation. The process is reported to be a two-electron transfer, and for hydroquinone and its derivatives, a diffusional behavior is observed in acetonitrile. The diffusion coefficient (D) of substituted hydroquinones has been calculated and found to be higher than that of unsubstituted hydroquinone.

Computational Modeling and Theoretical Insights into Acetonitrile Hydroquinone Systems

Molecular Dynamics Simulations for Clathrate Systems

Molecular dynamics simulations have been instrumental in understanding the structural and dynamic properties of the β-hydroquinone (β-HQ) clathrate containing acetonitrile (B52724). These simulations model the system's temporal evolution, providing detailed information on molecular motion, intermolecular forces, and structural stability. An all-atom molecular model for hydroquinone (B1673460), based on the Optimized Potentials for Liquid Simulations (OPLS) force field with recalculated point electric charges, has proven effective in reproducing various crystalline phases. aip.orgnih.gov

The crystal structure of the acetonitrile-hydroquinone clathrate is a Type III β-HQ with a P3 space group. aip.orgnih.gov This structure features three symmetry-independent acetonitrile guest molecules within the unit cell. rsc.orgrsc.org MD simulations reveal that one of these guest molecules is aligned with its dipole parallel to the crystallographic c-axis, while the other two are oriented in the opposite, antiparallel direction. rsc.orgrsc.org

Simulations focusing on the dynamics of the acetonitrile methyl groups have successfully explained experimental observations from solid-state NMR, which detected two slightly different frequencies of rotation for the three inequivalent guest molecules. rsc.org The simulations, conducted at 100 K and 300 K, demonstrated that the methyl groups undergo classical stochastic jumps of approximately 120° between three equilibrium orientations. rsc.org By analyzing the average structures and local environments, the simulations concluded that the methyl group with the lower rotation frequency belongs to one of the two molecules oriented in the same direction along the c-axis. rsc.org This difference in dynamic behavior is attributed to subtle variations in the crystalline environment experienced by each guest molecule. rsc.orgrsc.org

Key Findings from MD Simulations on Acetonitrile Dynamics
ParameterObservationReference
Guest OrientationsThree inequivalent acetonitrile molecules per unit cell: one parallel to the c-axis, two antiparallel. rsc.orgrsc.org
Rotational DynamicsTwo distinct frequencies of methyl group rotation observed. rsc.org
Rotational MechanismClassical ~120° stochastic jumps between equilibrium orientations (above 40 K). rsc.org
Origin of Different FrequenciesSubtle differences in the local crystalline environment of the guest molecules. rsc.orgrsc.org

The stability and properties of the clathrate are governed by a complex interplay of intermolecular interactions. The forces in these organic clathrates are primarily dominated by strong interactions within the host framework, with smaller contributions from the more subtle interactions between the guest molecules and the surrounding host cage. researchgate.netacs.org

Studies quantifying the pairwise intermolecular interaction energies have shown that host-host interactions, particularly the O-H---O hydrogen bonding network, contribute to the lattice energy by an order of magnitude more than the host-guest interactions. researchgate.netacs.org Despite being modest in magnitude, the host-guest interactions play a crucial templating role. researchgate.netacs.org The presence of the enclathrated acetonitrile guest molecules directs the structural rearrangements of the host framework, especially under high pressure, leading to different structural motifs than would be observed for the empty apohost. researchgate.netacs.org The acetonitrile molecule is the longest known guest to form a hydroquinone clathrate, and its shape and position can perturb the host structure along the c-axis. au.dk

Comparison of Interaction Energy Contributions
Interaction TypeRelative Contribution to Lattice EnergyRole in Clathrate StructureReference
Host-Host (O-H---O)Dominant (order of magnitude larger)Maintains the primary stability of the hydroquinone framework. researchgate.netacs.org
Host-GuestModestActs as a template, directing structural rearrangements of the host lattice. researchgate.netacs.org

A critical step in computational modeling is the validation of the chosen molecular model and simulation methodology. This is often achieved by comparing simulated structural parameters with high-quality experimental data. For hydroquinone systems, MD simulations using flexible, non-polarizable all-atom models have successfully reproduced the crystalline structures of both the native α-phase and the β-clathrate phases. aip.orgnih.gov

The lattice parameters obtained from these simulations demonstrate excellent agreement with experimental values derived from X-ray diffraction. aip.orgnih.gov This correspondence confirms the ability of the molecular model to accurately describe the geometry and packing of the hydroquinone molecules in the solid state. The flexibility of the hydroquinone network, stabilized by hydrogen bonds, allows the structure to adapt to the size of the guest molecules. aip.org The successful validation of these models provides confidence in their utility for investigating more complex phenomena, such as guest diffusion and clathrate formation dynamics. aip.orgnih.gov

Example of Lattice Parameter Validation for β-Hydroquinone Clathrates
PhaseLattice ParameterSimulation Result (Å)Experimental Value (Å)Reference
β-HQ (empty)a, b16.6516.64 aip.org
c5.525.48
β-HQ-Acetonitrilea-16.003(2) rsc.org
c-6.245(2)

Note: Direct simulation vs. experimental comparison for the acetonitrile guest was not available in the provided sources, but the validation methodology for the general β-HQ structure is shown.

Ab Initio and Density Functional Theory (DFT) Calculations

While MD simulations excel at describing dynamic processes, ab initio and Density Functional Theory (DFT) calculations provide a more fundamental understanding of the electronic structure of the acetonitrile-hydroquinone complex. These quantum mechanical methods are used to analyze charge distribution, electrostatic potential, and the electronic consequences of host-guest interactions.

The charge density (CD) of the acetonitrile-hydroquinone host-guest complex has been modeled using a combination of very low-temperature (15 K) X-ray and neutron diffraction data alongside ab initio calculations. researchgate.net The experimental data accurately determines the CD of the hydroquinone host structure, while the CD of the guest molecule was based on theoretical calculations due to experimental limitations. researchgate.net

This analysis reveals that the electrostatic potential in the center of the host cavity is positive, shallow, and highly symmetric. researchgate.netacs.org By symmetry, the electric field is zero at the very center of the cavity. researchgate.netacs.org It increases to approximately 0.27 V/Å at a distance of 1 Å along the 3-fold axis. researchgate.netacs.org While significant in a macroscopic sense, this electric field is considered relatively small for a molecular cavity and is not expected to cause strong polarization of a guest molecule. researchgate.netacs.org The intermolecular hydrogen bonds of the hydroquinone framework are primarily closed-shell interactions, though a slightly negative total energy density suggests some covalent character. researchgate.net

Electrostatic Properties of the Hydroquinone Cavity
PropertyValue/DescriptionReference
Electrostatic Potential (at center)Positive, very shallow, highly symmetric. researchgate.netacs.org
Electric Field (at center)Zero (by symmetry). researchgate.netacs.org
Electric Field (1 Å from center along 3-fold axis)~0.0185 e/Ų (0.27 V/Å). researchgate.netacs.org

A key insight from the combined experimental and theoretical charge density analysis is the clear evidence of increased polarization of the hydroquinone host molecules upon the inclusion of an acetonitrile guest. researchgate.net The charge density and its derived electrostatic properties show a distinct difference between the hydroquinone molecules in the filled clathrate and those in the empty apohost crystal structure. researchgate.net

Theoretical Descriptors for Understanding Electrochemical Behavior

Theoretical calculations are crucial for interpreting the electrochemical behavior of hydroquinone in acetonitrile. rsc.orgsemanticscholar.org By computing various molecular descriptors, researchers can gain insight into how molecular structure influences redox properties. rsc.org These theoretical data often show good agreement with experimental results and help to explain observed phenomena, such as shifts in oxidation potentials. rsc.orguchile.cl

Several key theoretical descriptors are employed to rationalize the electrochemical oxidation of hydroquinone and its derivatives in acetonitrile. rsc.orguchile.cl The energy of the Highest Occupied Molecular Orbital (HOMO) is a fundamental descriptor, as it relates to the molecule's ability to donate an electron; a higher HOMO energy generally corresponds to an easier oxidation. rsc.org

Natural Bond Orbital (NBO) analysis provides further details, including natural charges on specific atoms and Wiberg bond orders (WBO). rsc.orguchile.cl Natural charges reveal the electron density distribution; for instance, a decrease in electron density on the hydroxyl oxygens can make the compound more difficult to oxidize. uchile.cl WBOs quantify the bond order, which is useful in assessing the strength of interactions like intramolecular hydrogen bonds that can significantly affect electrochemical responses. uchile.cl

Other important descriptors include condensed radical Fukui functions (f°), which help predict the sites most susceptible to radical attack, and stabilization energies derived from electron transfer. rsc.orgsemanticscholar.org These computational tools collectively provide a detailed picture of the electronic factors governing the redox behavior of hydroquinone in an acetonitrile medium. rsc.orgsemanticscholar.org

Theoretical DescriptorRelevance to Electrochemical Behavior
HOMO EnergyIndicates the ease of electron removal; higher energy correlates with lower oxidation potential. rsc.org
Natural ChargesDescribes the electron density on atoms; lower density on hydroxyl oxygens can lead to higher oxidation potentials. rsc.orguchile.cl
Wiberg Bond Orders (WBO)Measures bond strength, useful for quantifying intramolecular hydrogen bonds that influence redox properties. rsc.orguchile.cl
Condensed Radical Fukui Functions (f°)Identifies the molecular sites most susceptible to radical attack during electrochemical processes. rsc.orgsemanticscholar.org
Hyperconjugation Stabilization EnergiesProvides insight into the stabilization gained from electron delocalization, affecting molecular stability and reactivity. rsc.org

Monte Carlo Simulations for Molecular Cluster Structures and Intermolecular Interactions

Monte Carlo (MC) simulations are a powerful computational method for investigating the non-covalent interactions and resulting molecular arrangements in acetonitrile-hydroquinone systems. These simulations can elucidate the structures of molecular clusters and provide a microscopic view of the forces governing the solvation and assembly processes. researchgate.netresearchgate.net

In systems containing acetonitrile and an aromatic component like benzene (B151609) or hydroquinone, MC simulations reveal the formation of specific cluster structures. researchgate.net Acetonitrile molecules exhibit a strong tendency to form anti-parallel paired dimers due to dipole-dipole interactions. researchgate.netresearchgate.net For clusters with a higher number of acetonitrile molecules, more complex arrangements such as cyclic trimers can form, which then interact with the hydroquinone molecule. researchgate.net

These simulations are particularly valuable for understanding hydroquinone clathrates, which are crystalline solids capable of trapping guest molecules like acetonitrile. nih.gov The β-polymorph of hydroquinone forms a host lattice with cavities where acetonitrile molecules can be included. nih.gov MC simulations help to determine the stability of these structures, cage occupancies, and the nature of the host-guest interactions. nih.govrsc.org The primary intermolecular forces at play include hydrogen bonding between the hydroquinone hydroxyl groups and the nitrogen of acetonitrile, as well as van der Waals forces between the molecules. researchgate.net The insights from these simulations are critical for applications such as molecular separation and storage. nih.gov

Simulation FocusKey Findings from Monte Carlo Simulations
Binary Clusters (Benzene-Acetonitrile)Acetonitrile molecules form anti-parallel paired dimers and cyclic trimers that interact with the aromatic ring. researchgate.net
Hydroquinone Clathrate StructureAcetonitrile can be hosted as a guest molecule within the crystalline β-hydroquinone matrix. nih.gov
Intermolecular ForcesDominated by dipole-dipole interactions between acetonitrile molecules and hydrogen bonding between hydroquinone and acetonitrile. researchgate.net
Structural OrganizationSimulations can predict the equilibrium state, showing the organization of fluid-phase molecules into crystalline clathrate structures. nih.gov

Applications and Emerging Research Directions for Acetonitrile Hydroquinone Supramolecular Systems

Contribution to Crystal Engineering and Rational Supramolecular Design

The acetonitrile-hydroquinone system is a prime example of crystal engineering, where knowledge of intermolecular interactions is used to design and synthesize new solid-state structures with desired properties. The formation of the β-hydroquinone clathrate with acetonitrile (B52724) is a classic illustration of host-guest chemistry, which is central to rational supramolecular design.

In this structure, hydroquinone (B1673460) molecules form a three-dimensional network through hydrogen bonding, creating cavities or cages. The size and shape of these cavities are well-defined, allowing them to selectively include guest molecules like acetonitrile. The stability of the resulting crystal structure is governed by a combination of hydrogen bonds between the host hydroquinone molecules and weaker van der Waals forces between the host and the guest acetonitrile molecule. This predictable self-assembly process, based on molecular recognition between the host and guest, allows researchers to design materials with tailored architectures. By understanding the foundational principles exhibited by the acetonitrile-hydroquinone system, scientists can extrapolate these rules to design other host-guest systems with specific functionalities.

Potential in Gas Storage and Separation Technologies via Hydroquinone Clathrates

The porous structure of β-hydroquinone clathrates, initially demonstrated by its ability to encapsulate molecules like acetonitrile, has significant potential in the field of gas storage and separation. The underlying principle is that the hydroquinone host lattice can be formed in the presence of various small gas molecules, trapping them within its crystalline cages. This has been identified as a promising avenue for selective gas capture.

Research has shown that hydroquinone clathrates are particularly effective in separating carbon dioxide (CO₂) from methane (B114726) (CH₄) gas mixtures. acs.org The enclathration process is selective for CO₂, which is preferentially captured within the hydroquinone cages. acs.orgamazonaws.com This selectivity is enhanced at lower temperatures and higher pressures. acs.org The efficiency of this process can be improved by using composite materials rather than pure hydroquinone crystals, which significantly increases the rate of CO₂ enclathration. acs.org

Studies have also investigated the upper storage limits for gases like hydrogen (H₂) in hydroquinone clathrates, finding that significant storage capacity is achievable, though often under high-pressure conditions. rsc.org The ability to selectively trap certain gases while excluding others makes hydroquinone clathrates a valuable target for developing new technologies for natural gas purification and carbon capture.

Table 1: Gas Separation Performance of Hydroquinone (HQ) Clathrates

Gas Mixture Target Gas Key Findings
CO₂ / CH₄ CO₂ The enclathration reaction is selective to CO₂. This preferential capture is enhanced at high CO₂ mole fractions, low temperatures, and high pressures. acs.org
CO₂ / CH₄ CO₂ Even in CH₄-dominant gas mixtures, concentrated CO₂ can be obtained in the solid clathrate phase. amazonaws.com
CO + CO₂ + H₂ CO₂ CO₂ is the most abundant occupant in the clathrate cages, with high separation efficiency from CO. smu.edu
H₂ H₂ The upper hydrogen-storage capacity could reach 0.6 wt% at ambient temperature, but requires pressures above 1400 bar. rsc.org

Astrochemical Implications: Organic Co-crystals and Planetary Mineralogy (e.g., Titan)

While extensive research has been conducted on the formation of organic co-crystals relevant to the environment of Saturn's moon, Titan, the specific supramolecular system of acetonitrile and benzene-1,4-diol (B12442567) (hydroquinone) has not been a primary focus in this context. Studies into Titan's potential surface mineralogy have centered on co-crystals formed from molecules known to be abundant there, such as benzene (B151609) and acetonitrile. au.dk These investigations confirm that simple organic molecules can form stable co-crystals under Titan's cryogenic conditions, providing insight into the moon's surface geology and chemistry. au.dk However, direct research linking the acetonitrile-hydroquinone system to astrochemical or planetary science contexts is not presently available.

Broader Insights into Host-Guest Chemistry and Molecular Inclusion Phenomena

The acetonitrile-hydroquinone clathrate is a canonical system for understanding the principles of host-guest chemistry and molecular inclusion. This field of supramolecular chemistry explores the complexation of a smaller "guest" molecule within a larger "host" molecule or network. The hydroquinone lattice acts as a molecular host, providing a well-defined cavity that encapsulates the acetonitrile guest.

This system offers insights into several key phenomena:

Molecular Recognition: The host lattice shows a degree of selectivity for the size, shape, and chemical nature of the guest it can accommodate.

Dynamics of Confined Molecules: Spectroscopic and computational studies have explored the behavior of acetonitrile molecules within the hydroquinone cages. Molecular dynamics simulations reveal that the guest molecules are not static but exhibit rotational dynamics within the cavity. These dynamics can be influenced by subtle differences in the local environment within the crystal lattice.

Intermolecular Forces: The stability of the inclusion complex is a result of a delicate balance of non-covalent interactions, primarily van der Waals forces between the host and guest, which are crucial for holding the guest within the cavity.

By studying the structure, formation, and dynamics of the acetonitrile-hydroquinone system, chemists gain fundamental knowledge that can be applied to the design of more complex supramolecular assemblies, such as drug delivery systems, chemical sensors, and advanced materials.

Future Perspectives in Supramolecular Chemistry of Acetonitrile Hydroquinone Complexes

Advancements in Multimodal Characterization Techniques for Complex Host-Guest Systems

A comprehensive understanding of the structure, dynamics, and properties of acetonitrile-hydroquinone complexes necessitates a move beyond single-characterization methods. The future lies in the application and integration of multiple analytical techniques to probe these systems from different perspectives.

In addition to diffraction methods, spectroscopic techniques will continue to play a vital role. While techniques like Raman spectroscopy have been used to monitor phase transitions in similar hydroquinone (B1673460) clathrates, future work will likely involve more advanced and combined spectroscopic approaches. aip.org Time-resolved spectroscopy, for instance, can provide insights into the dynamics of guest-host interactions on very short timescales.

The integration of these experimental techniques with computational analysis represents a powerful multimodal strategy. By correlating experimental data from diffraction and spectroscopy with molecular dynamics simulations, researchers can build a more complete and dynamic picture of the clathrate system.

| Molecular Dynamics (MD) Simulations | Dynamic behavior, guest release mechanisms, thermodynamic stability. aip.orgnih.gov | Accuracy is dependent on the quality of the force field used. | Provides a dynamic interpretation of static structures from diffraction experiments. nih.gov |

Development of Predictive Models for Clathrate Formation, Stability, and Functionality

The ability to predict whether a clathrate will form between a specific host and guest, as well as its resulting stability and properties, is a major goal in supramolecular chemistry. Future research will focus on developing sophisticated and accurate predictive models.

Molecular dynamics (MD) simulations are at the forefront of this effort. By employing flexible, all-atom molecular models, MD simulations can reproduce the crystalline structures of both the empty (apohost) and guest-occupied hydroquinone lattices with excellent agreement to experimental data. aip.orgnih.gov These simulations are crucial for understanding the thermodynamic stability of the clathrates and for characterizing the process of guest molecule release upon heating. aip.orgnih.gov For instance, simulations have successfully corresponded with experimental trends observed for the release of guest molecules like CO2 and CH4. aip.orgnih.gov

Thermodynamic models based on statistical mechanics are also being refined to better predict phase diagrams and the conditions required for clathrate formation. researchgate.net Models that account for guest-guest interactions, even relatively small ones, have been shown to improve the quantitative agreement between theory and experiment. researchgate.net

A key area for future development is the creation of models that can accurately predict the influence of the guest molecule's properties (e.g., size, shape, polarity) on the stability and structure of the hydroquinone clathrate. Hydroquinone clathrates can form different structures (Type I, II, and III) depending on the nature of the guest. rsc.orgnih.gov For example, the acetonitrile (B52724) clathrate is a Type III structure, whereas the related methyl isocyanide clathrate is Type II. rsc.org Predictive models that can accurately forecast these structural variations are highly desirable.

Table 2: Key Parameters in Predictive Modeling of Hydroquinone Clathrates

Parameter Modeling Approach Importance in Prediction
Lattice Parameters Molecular Dynamics (MD) Simulations Validates the accuracy of the molecular model against experimental crystal structures. aip.orgnih.gov
Guest-Host Interaction Energy Quantum Mechanics (QM), MD Simulations Determines the thermodynamic stability of the clathrate. acs.org
Guest Release Temperature MD Simulations, Thermogravimetric Analysis Predicts the thermal stability and functional range of the clathrate. aip.org

| Guest Diffusion | MD Simulations | Models the mobility of guest molecules within the host lattice, relevant for storage and release applications. acs.org |

Exploration of Novel Guest Molecules and Rational Design of Host Framework Modifications

While acetonitrile is a well-studied guest, the hydroquinone lattice is capable of encapsulating a wide variety of small molecules, including noble gases, nitrogen, hydrogen sulfide, carbon dioxide, and methane (B114726). aip.orgresearchgate.netacs.org A significant future direction is the systematic exploration of novel guest molecules to create clathrates with tailored properties. The choice of guest can dramatically influence the stability and the structural type of the clathrate. semanticscholar.org For instance, the presence of N2 guest molecules can make the structural phase transition of the hydroquinone clathrate reversible under high pressure, whereas the guest-free clathrate undergoes an irreversible transition. semanticscholar.org

This rational design approach, combining synthetic chemistry with predictive modeling, could lead to the development of "designer clathrates" for specific applications, such as selective gas separation or the storage of reactive species.

Integration of Advanced Theoretical Approaches with Experimental Methodologies for Comprehensive Understanding

The deepest insights into complex supramolecular systems like acetonitrile-hydroquinone clathrates are achieved when theoretical and experimental approaches are closely integrated. The future of this field depends on strengthening this synergy.

Computational studies, particularly those employing density functional theory (DFT) and molecular dynamics (MD), are no longer just for explaining experimental results; they are becoming predictive tools that can guide experimental work. For example, MD simulations can predict the dynamic behavior of different, non-equivalent acetonitrile molecules within the unit cell, a level of detail that is difficult to resolve experimentally. nih.govrsc.org

Conversely, high-precision experimental data are essential for developing and validating more accurate theoretical models. The combination of high-resolution X-ray and neutron diffraction data with ab initio theoretical calculations provides a powerful method for modeling the crystal charge density and understanding the subtle details of host-guest interactions. uwa.edu.au Such experimental data can reveal, for instance, an intramolecular transfer of electrons within the hydroquinone host molecule upon guest inclusion, a finding that can be used to refine theoretical models. uwa.edu.au

This iterative loop—where experimental results refine theoretical models and theoretical predictions suggest new experiments—is crucial for a comprehensive understanding. By combining the static, detailed picture from advanced diffraction experiments with the dynamic, energetic insights from molecular simulations, researchers can build a complete picture of the structure, stability, and function of these fascinating host-guest systems.

Q & A

Basic Research Questions

Q. What key physicochemical properties of benzene-1,4-diol and acetonitrile are critical for experimental design?

  • Benzene-1,4-diol (hydroquinone): The para-hydroxyl groups enable strong hydrogen bonding, influencing crystallization and solubility. Substituted derivatives (e.g., trifluoromethyl or methylamino groups) exhibit enhanced stability and altered reactivity, making them valuable in drug synthesis .
  • Acetonitrile: A polar aprotic solvent with high dielectric constant (ε ≈ 37.5), it stabilizes charged intermediates and is ideal for HPLC and kinetic studies due to its miscibility with organic compounds .
  • Structural Insights: Crystallographic studies using SHELX software reveal channel-like free volumes in benzene-1,4-diol derivatives, impacting material design .

Q. What synthetic routes are effective for preparing benzene-1,4-diol derivatives?

  • Electrophilic Substitution: For -CF₃ derivatives, reactions at 0–5°C minimize side products .
  • Mannich Reaction: Methylamino derivatives are synthesized via regioselective aminomethylation using formaldehyde and methylamine .
  • Purification: RP-HPLC and NMR are critical for isolating intermediates and validating structures .

Q. Which analytical techniques differentiate benzene-1,4-diol isomers and validate their structures?

  • THz Spectroscopy: Identifies isomers (e.g., 1,2-, 1,3-, and 1,4-diols) via distinct intermolecular vibrations (1.2–2.5 THz range) .
  • Solid-State NMR: Resolves hydrogen-bonding networks in crystalline phases .
  • X-ray Crystallography: SHELXL refines spatial arrangements, especially for polymorphic forms .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of benzene-1,4-diol derivatives?

  • Density Functional Theory (DFT): Models hydrogen-bonding interactions and electronic effects of substituents (e.g., -CF₃) to predict stability .
  • Molecular Docking: Screens derivatives for biological activity (e.g., antimicrobial properties) by simulating interactions with target proteins .
  • Validation: Discrepancies between computational and experimental results (e.g., solubility) are addressed by adjusting solvent parameters (e.g., acetonitrile polarity) .

Q. How do researchers resolve contradictions in crystallographic data for benzene-1,4-diol polymorphs?

  • Multi-Temperature XRD: Detects phase transitions (e.g., α → β resorcinol) and thermal expansion effects .
  • Positron Annihilation Lifetime Spectroscopy (PALS): Quantifies free volume differences between polymorphs to complement crystallographic data .
  • Twin Refinement in SHELXL: Manages overlapping diffraction patterns in twinned crystals .

Q. What role does acetonitrile play in polymerization kinetics of benzene-1,4-diol-based polymers?

  • Solvent Effects: Acetonitrile’s low viscosity enhances monomer diffusion, favoring linear polymer growth over branching in polycondensation with 1,4-butanediol .
  • Dielectric Constant: High ε stabilizes transition states, accelerating esterification in terephthalate synthesis .
  • Optimization: Solvent polarity index (5.8 for acetonitrile) balances reactivity and solubility for high molecular weight polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.